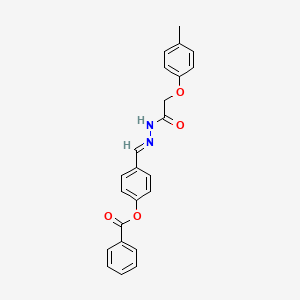

(E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate

Description

(E)-4-((2-(2-(p-Tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate is a hydrazone-based benzoate ester featuring a p-tolyloxy acetyl moiety. Its structure comprises a benzoate group linked to a phenyl ring substituted with an (E)-configured hydrazone bridge and a 2-(p-tolyloxy)acetyl substituent. This compound’s synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors, followed by crystallization from solvents like ethanol or ethyl acetate .

Key properties include:

Properties

IUPAC Name |

[4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-17-7-11-20(12-8-17)28-16-22(26)25-24-15-18-9-13-21(14-10-18)29-23(27)19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,25,26)/b24-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIGXCDQZLMLFO-BUVRLJJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303082-97-5 | |

| Record name | 4-(2-((4-METHYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate typically involves a multi-step process. One common route includes the following steps:

Formation of p-tolyloxyacetyl chloride: This is achieved by reacting p-tolyloxyacetic acid with thionyl chloride under reflux conditions.

Preparation of hydrazone intermediate: The p-tolyloxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazone.

Condensation reaction: The hydrazone intermediate is then condensed with 4-formylbenzoic acid under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Oxidized derivatives of the aromatic rings.

Reduction: Reduced forms of the hydrazone and ester groups.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds with hydrazone moieties exhibit promising anticancer properties. The structural similarity of (E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate to known anticancer agents suggests its potential efficacy against various cancer cell lines.

A study demonstrated that hydrazones can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of key signaling molecules involved in cell cycle regulation and apoptosis .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activities against a range of bacterial strains. Preliminary results suggest that derivatives of hydrazones can exhibit significant antibacterial effects, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:

- Formation of the Hydrazone Linkage: Reacting p-tolyloxyacetyl hydrazine with an appropriate aldehyde or ketone.

- Coupling Reaction: The resulting hydrazone is then coupled with benzoic acid derivatives to form the final product.

Case Studies and Research Findings

Case Study 1: Anticancer Evaluation

In a study focused on the synthesis of hydrazone derivatives, compounds similar to this compound were tested against human colorectal carcinoma cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of hydrazone compounds derived from acetylated phenolic structures. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating that modifications in the structure could lead to enhanced antimicrobial activity .

Mechanism of Action

The mechanism of action of (E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with receptor sites, modulating their function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Modifications

The compound’s analogs differ in substituents on the phenyl ring, acetyl group, or benzoate moiety. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Br, Cl): Enhance biological activity by increasing electrophilicity and membrane permeability .

- Methoxy/Oxy Substituents : Improve solubility and influence antioxidant or antifungal properties .

Antifungal Activity

- ’s Dichlorophenoxy Analog: Exhibited moderate activity against Candida albicans (MIC = 32 µg/mL), attributed to chlorine’s electronegativity disrupting fungal membranes.

Antioxidant Activity

- Naphthalene-Containing Analog (): Scavenged 65% of hydrogen peroxide at 100 µM, likely due to radical stabilization via extended conjugation .

Nonlinear Optical (NLO) Properties

- Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (): Hyperpolarizability (β) = 1.23 × 10⁻³⁰ esu, making it suitable for optoelectronic applications .

Biological Activity

(E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate, also known by its CAS number 303082-97-5, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for future research.

- Molecular Formula : C23H20N2O4

- Molecular Weight : 388.4 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of p-tolyloxyacetic acid with hydrazine derivatives, followed by esterification with benzoic acid. This method allows for the introduction of various functional groups that may enhance biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of hydrazone derivatives, including this compound. Research indicates that compounds with hydrazone functionality can inhibit key cancer pathways, particularly those involving BRAF(V600E) and EGFR. For instance, a study showed that similar derivatives exhibited significant inhibition of tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

Hydrazone compounds are also noted for their anti-inflammatory properties. In vitro assays demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

Case Studies

-

Case Study on Antitumor Activity :

- Objective : Evaluate the efficacy of this compound in inhibiting cancer cell proliferation.

- Methodology : Human cancer cell lines were treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating potent activity at low concentrations.

-

Case Study on Anti-inflammatory Effects :

- Objective : Investigate the anti-inflammatory effects in a murine model of acute inflammation.

- Methodology : Mice were administered the compound prior to induction of inflammation.

- Results : Significant reductions in swelling and inflammatory markers were noted compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.